molecular formula C5H6IN3O2 B3235693 1-ethyl-4-iodo-5-nitro-1H-pyrazole CAS No. 1354705-16-0

1-ethyl-4-iodo-5-nitro-1H-pyrazole

Cat. No.: B3235693
CAS No.: 1354705-16-0
M. Wt: 267.02
InChI Key: DKBRZMMBQDVXTC-UHFFFAOYSA-N
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Description

1-Ethyl-4-iodo-5-nitro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, an ethyl group at position 1, an iodine atom at position 4, and a nitro group at position 5. This compound belongs to the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemistry, and material science .

Preparation Methods

The synthesis of 1-ethyl-4-iodo-5-nitro-1H-pyrazole typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-Ethyl-4-iodo-5-nitro-1H-pyrazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), and bases (sodium hydride, potassium carbonate).

    Reduction: Reducing agents (iron powder, catalytic hydrogenation), solvents (ethanol, methanol).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).

Major products formed from these reactions include substituted pyrazoles, amino-pyrazoles, and carboxylated pyrazoles.

Scientific Research Applications

1-Ethyl-4-iodo-5-nitro-1H-pyrazole has several scientific research applications, including:

    Medicinal Chemistry: It serves as a scaffold for the development of novel pharmaceuticals with potential antimicrobial, anti-inflammatory, and anticancer activities.

    Agrochemistry: It is used in the synthesis of agrochemicals such as herbicides, fungicides, and insecticides.

    Material Science: It is employed in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

    Coordination Chemistry:

Mechanism of Action

The mechanism of action of 1-ethyl-4-iodo-5-nitro-1H-pyrazole depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with molecular targets such as enzymes, receptors, or DNA. The nitro group can undergo bioreduction to form reactive intermediates that can alkylate or oxidize biological macromolecules, leading to cytotoxic effects. The iodine atom can participate in halogen bonding interactions, enhancing the binding affinity to target proteins .

Comparison with Similar Compounds

1-Ethyl-4-iodo-5-nitro-1H-pyrazole can be compared with other similar compounds such as:

The uniqueness of this compound lies in the specific combination of substituents, which can result in distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-ethyl-4-iodo-5-nitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6IN3O2/c1-2-8-5(9(10)11)4(6)3-7-8/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKBRZMMBQDVXTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)I)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6IN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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